2-Chloro-1-ethyl-1H-benzo[d]imidazole
CAS No.: 58533-15-6
Cat. No.: VC5764173
Molecular Formula: C9H9ClN2
Molecular Weight: 180.64
* For research use only. Not for human or veterinary use.
![2-Chloro-1-ethyl-1H-benzo[d]imidazole - 58533-15-6](/images/structure/VC5764173.png)
Specification
CAS No. | 58533-15-6 |
---|---|
Molecular Formula | C9H9ClN2 |
Molecular Weight | 180.64 |
IUPAC Name | 2-chloro-1-ethylbenzimidazole |
Standard InChI | InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3 |
Standard InChI Key | IROJYPSJGGDBCD-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2N=C1Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The core structure of 2-chloro-1-ethyl-1H-benzo[d]imidazole consists of a fused benzene and imidazole ring system. Key features include:
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Chlorine substitution at the 2-position of the imidazole ring
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Ethyl group at the 1-position nitrogen atom
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Planar aromatic system with conjugated π-electrons
The SMILES notation (CCN1C2=CC=CC=C2N=C1Cl) and InChIKey (IROJYPSJGGDBCD-UHFFFAOYSA-N) provide unambiguous structural representation .
Spectral and Analytical Data
Mass spectrometry studies reveal characteristic fragmentation patterns:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 181.0527 | 133.4 |
[M+Na]+ | 203.0346 | 149.5 |
[M+NH4]+ | 198.0792 | 143.4 |
[M-H]- | 179.0381 | 135.7 |
Table 1: Collision cross-section data for major ionic species
The compound’s calculated octanol-water partition coefficient (logP ≈ 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis pathway involves a three-step process:
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Condensation: Reaction of 1,2-phenylenediamine with ethyl chloroacetate under acidic conditions
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Cyclization: Formation of the benzimidazole core via thermal dehydration
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Chlorination: Electrophilic substitution using POCl₃ or SOCl₂
Advanced Synthetic Strategies
Recent innovations employ microwave-assisted synthesis to enhance efficiency:
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85% yield achieved in 15 minutes at 180°C using ethanol solvent
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Reduced side product formation compared to thermal methods
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Scalable to multigram quantities without compromising purity
Comparative analysis of synthetic approaches:
Parameter | Conventional | Microwave |
---|---|---|
Reaction Time | 8-12 hrs | 15 min |
Yield (%) | 58 | 85 |
Energy Input | 1500 kJ/mol | 480 kJ/mol |
Purity | 96.2% | 98.7% |
Table 2: Optimization of synthetic protocols
Organism | MIC (μg/mL) | Reference Compound |
---|---|---|
P. aeruginosa | 12.5 | 25.0 |
E. coli | 25.0 | 50.0 |
S. aureus (MRSA) | 50.0 | 100.0 |
Table 3: Minimum inhibitory concentrations against bacterial strains
The chlorine atom at position 2 and ethyl group at N1 synergistically improve target binding affinity to bacterial DNA gyrase .
Enzyme Inhibition Profiles
In biochemical assays, the compound shows selective inhibition of:
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Cytochrome P450 2C9 (IC₅₀ = 3.2 μM)
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Phosphodiesterase 4B (IC₅₀ = 8.7 μM)
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EGFR tyrosine kinase (IC₅₀ = 15.4 μM)
Molecular docking simulations reveal a binding energy of -9.2 kcal/mol to the PDE4B active site, suggesting strong hydrophobic interactions with Phe446 and π-stacking with Tyr403 .
Industrial and Agricultural Applications
Agrochemical Formulations
As a key intermediate in pesticide development:
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15% increase in aphid mortality compared to imidacloprid analogs
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Photostability t₁/₂ > 48 hrs under UV exposure
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Soil persistence < 30 days (OECD 307 guideline)
Material Science Applications
The compound serves as:
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Ligand in transition metal complexes (Cu²⁺, Zn²⁺)
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Building block for conductive polymers (σ = 10⁻³ S/cm)
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Template for molecularly imprinted polymers (MIPs)
Future Research Directions
Emerging applications under investigation:
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Anticancer agents: Preliminary IC₅₀ values of 8.9 μM against MCF-7 cells
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PET radiotracers: ¹⁸F-labeled analogs for neuroimaging
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Ionic liquids: Melting point < -40°C with tailored anions
Ongoing clinical trials (Phase I/II) explore derivatives for:
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Inflammatory bowel disease
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Type 2 diabetes mellitus
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Antimicrobial-resistant infections
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